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Compound of Interest

Compound Name: 2-Amino-1-phenylethanol

Cat. No.: B155150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 2-

phenylethanol and its structurally related derivatives. By presenting key experimental data from

Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-

Visible (UV-Vis) spectroscopy in a clear and comparative format, this document aims to serve

as a valuable resource for the identification, characterization, and quality control of these

compounds in research and development settings.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-phenylethanol and a selection

of its derivatives. These derivatives include its isomer, 1-phenylethanol, as well as derivatives

with electron-donating (methoxy, methyl) and electron-withdrawing (nitro) substituents on the

phenyl ring.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compoun
d

Ar-H
(ppm)

-CH₂-Ar
(ppm)

-CH-OH
(ppm)

-CH₂-OH
(ppm)

-OH
(ppm)

Other
(ppm)

2-

Phenyletha

nol

7.15-7.35

(m, 5H)[1]
2.87 (t, 2H) - 3.85 (t, 2H)

1.65 (br s,

1H)
-

1-

Phenyletha

nol

7.25-7.39

(m, 5H)[2]
-

4.91 (q,

1H)
-

2.01 (s,

1H)

1.50 (d,

3H, -CH₃)

[2]

2-(4-

Methoxyph

enyl)ethan

ol

6.85 (d,

2H), 7.15

(d, 2H)

2.80 (t, 2H) - 3.79 (t, 2H)
1.60 (br s,

1H)

3.78 (s,

3H, -

OCH₃)

2-(p-

Tolyl)ethan

ol

7.10 (s,

4H)
2.83 (t, 2H) - 3.82 (t, 2H)

1.62 (br s,

1H)

2.33 (s,

3H, -CH₃)

2-(4-

Nitrophenyl

)ethanol

7.45 (d,

2H), 8.15

(d, 2H)

3.01 (t, 2H) - 3.95 (t, 2H)
1.80 (br s,

1H)
-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
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Compound Ar-C (ppm)
-CH₂-Ar
(ppm)

-CH-OH
(ppm)

-CH₂-OH
(ppm)

Other (ppm)

2-

Phenylethano

l

138.5 (C),

129.0 (CH),

128.5 (CH),

126.3 (CH)

39.2 - 63.8 -

1-

Phenylethano

l

145.9 (C),

128.5 (CH),

127.4 (CH),

125.4 (CH)[2]

- 70.4[2] - 25.1 (-CH₃)[2]

2-(4-

Methoxyphen

yl)ethanol

158.1 (C-

OCH₃), 130.8

(C), 129.8

(CH), 113.9

(CH)

38.3 - 63.6 55.2 (-OCH₃)

2-(p-

Tolyl)ethanol

136.0 (C-

CH₃), 135.5

(C), 129.2

(CH), 128.9

(CH)

38.8 - 63.7 21.1 (-CH₃)

2-(4-

Nitrophenyl)e

thanol

146.8 (C-

NO₂), 146.5

(C), 129.8

(CH), 123.7

(CH)

38.8 - 62.9 -

Table 3: Key IR Absorption Bands (cm⁻¹)
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Compoun
d

ν(O-H)
ν(C-H)
aromatic

ν(C-H)
aliphatic

ν(C=C)
aromatic

ν(C-O) Other

2-

Phenyletha

nol

3350

(broad)
3030-3080 2870-2940

1605,

1495, 1455
1050 -

1-

Phenyletha

nol

3364

(broad)[2]
3030[2] 2870-2970

1493,

1452[2]
1007[2] -

2-(4-

Methoxyph

enyl)ethan

ol

3340

(broad)
3010-3060 2860-2930

1610,

1510, 1460

1245

(asym C-

O-C), 1035

(sym C-O-

C)

-

2-(p-

Tolyl)ethan

ol

3355

(broad)
3020-3070 2865-2935 1515, 1450 1045 -

2-(4-

Nitrophenyl

)ethanol

3360

(broad)
3040-3090 2875-2950

1600,

1520, 1450
1055

1515

(asym N-

O), 1345

(sym N-O)

Table 4: Mass Spectrometry Data (Electron Ionization)
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Compound Molecular Ion (m/z) Base Peak (m/z)
Key Fragment Ions
(m/z)

2-Phenylethanol 122 91 104, 92, 77, 65, 51, 31

1-Phenylethanol 122 107 105, 79, 77, 51

2-(4-

Methoxyphenyl)ethan

ol

152[3] 121 137, 107, 91, 77

2-(p-Tolyl)ethanol 136 105 121, 91, 77

2-(4-

Nitrophenyl)ethanol
167[4] 106 136, 120, 90, 77, 63

Table 5: UV-Visible Spectroscopic Data (in Methanol or
Ethanol)

Compound λmax (nm)
Molar Absorptivity
(ε)

Chromophore

2-Phenylethanol 258, 264, 271 ~200
Phenyl ring

(benzenoid π → π)

1-Phenylethanol 257, 263, 269 ~220
Phenyl ring

(benzenoid π → π)

2-(4-

Methoxyphenyl)ethan

ol

225, 275, 282 ~8000, ~1500, ~1300

Anisole-type

(extended

conjugation)

2-(p-Tolyl)ethanol 262, 268, 277 ~250
Phenyl ring

(benzenoid π → π)

2-(4-

Nitrophenyl)ethanol
274 ~10000

Nitrobenzene-type

(extended

conjugation, n → π)

Experimental Protocols
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Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and

confirmation.

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

Methodology:

Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., chloroform-d (CDCl₃) or deuterium oxide (D₂O)) in a

standard 5 mm NMR tube.

Referencing: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00

ppm) for samples dissolved in CDCl₃. For D₂O, a small amount of a reference compound

like DSS or TSP can be used.

Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra at room temperature. Standard

pulse sequences are used. For ¹H NMR, a sufficient number of scans are acquired to

achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically

required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: A small drop of the liquid sample is placed directly onto the ATR

crystal (e.g., diamond or zinc selenide). For solid samples, a small amount of the powder

is placed on the crystal and pressure is applied to ensure good contact.
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Background Collection: A background spectrum of the clean, empty ATR crystal is

recorded.

Sample Spectrum Collection: The sample spectrum is then recorded. The instrument

software automatically subtracts the background spectrum from the sample spectrum.

Data Presentation: The resulting spectrum is typically plotted as transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular

structure from fragmentation patterns.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Methodology (Electron Ionization - EI):

Sample Introduction: The sample is introduced into the ion source, typically after

separation by gas chromatography. The sample is vaporized in the heated inlet.

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the ejection of an electron from the molecule,

forming a molecular ion (M⁺˙).

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation

to produce a series of smaller, characteristic fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge

ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: A detector records the abundance of each ion, and a mass spectrum is

generated, which is a plot of relative abundance versus m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To analyze the electronic transitions within the molecule, particularly those

involving conjugated π-systems.
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Instrumentation: A UV-Vis spectrophotometer.

Methodology:

Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent

solvent (e.g., methanol, ethanol, or hexane). The concentration is adjusted to obtain an

absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

Blank Measurement: The cuvette is filled with the pure solvent, and a baseline spectrum is

recorded.

Sample Measurement: The cuvette is then filled with the sample solution, and the

absorbance spectrum is recorded over the desired wavelength range (typically 200-400

nm for these compounds).

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the

spectrum.

Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 2-phenylethanol.
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Caption: General workflow for spectroscopic analysis.

Logical Relationships in Spectroscopic Analysis
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This diagram illustrates how different spectroscopic techniques provide complementary

information for the structural elucidation of 2-phenylethanol.

2-Phenylethanol Structure

Spectroscopic Techniques

Structural Information

C₆H₅CH₂CH₂OH

¹H & ¹³C NMR FT-IR Mass Spec UV-Vis

Proton & Carbon
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O-H, C-H, C=C,
C-O bonds

Molecular Weight
& Formula

Structural Fragments Aromatic π System
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Caption: Information from different spectroscopic methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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